molecular formula C3H7N5 B3306444 2-(1H-tetrazol-1-yl)ethanamine CAS No. 926649-00-5

2-(1H-tetrazol-1-yl)ethanamine

Cat. No.: B3306444
CAS No.: 926649-00-5
M. Wt: 113.12 g/mol
InChI Key: ZGHVPBISEIPFJS-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)ethanamine is a chemical compound with the molecular formula C3H7N5. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.

Scientific Research Applications

2-(1H-tetrazol-1-yl)ethanamine has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2-(1H-tetrazol-1-yl)ethanamine is not available, general safety measures for handling tetrazoles include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)ethanamine typically involves the reaction of ethylenediamine with sodium azide and triethyl orthoformate under acidic conditions. This reaction forms the tetrazole ring through a cycloaddition process . Another method involves the use of aldehydes and isocyanides in the presence of a catalyst to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-tetrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(1H-tetrazol-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. It can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxyl-containing compounds. This interaction can modulate the activity of these enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-tetrazol-1-yl)ethanamine is unique due to its high nitrogen content and the stability of the tetrazole ring. This stability makes it an attractive candidate for applications requiring high thermal and chemical stability. Additionally, its ability to act as a bioisostere for carboxylic acids sets it apart from other similar compounds .

Properties

IUPAC Name

2-(tetrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c4-1-2-8-3-5-6-7-8/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHVPBISEIPFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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